molecular formula C9H10O5 B1599863 Methyl 3,5-dihydroxy-4-methoxybenzoate CAS No. 24093-81-0

Methyl 3,5-dihydroxy-4-methoxybenzoate

Cat. No. B1599863
CAS RN: 24093-81-0
M. Wt: 198.17 g/mol
InChI Key: SUGIJIFASYORQN-UHFFFAOYSA-N
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Description

“Methyl 3,5-dihydroxy-4-methoxybenzoate” is a chemical compound with the molecular formula C9H10O5 . It is used as an intermediate of biphenyl diesters and has antioxidant properties that protect neuronal cells from oxidative damage .


Synthesis Analysis

The synthesis of “Methyl 3,5-dihydroxy-4-methoxybenzoate” involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation with dimethyl sulfate .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-dihydroxy-4-methoxybenzoate” consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The compound has a molar mass of 198.17 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3,5-dihydroxy-4-methoxybenzoate” is a solid compound with a density of 1.3 g/cm³ . It has a boiling point of 400.4°C at 760 mmHg . The compound has a molar refractivity of 48.5 cm³ and a polar surface area of 76 Ų .

Scientific Research Applications

Synthesis of Gefitinib

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate is used as a starting reagent in the novel synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
  • Methods of Application/Experimental Procedures : The synthesis process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
  • Results/Outcomes : This novel synthetic route produced overall yields as high as 37.4% .

Antioxidant in Polymer Industry

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate (MEHQ) can be used as an antioxidant in the rubber and plastic industry . It can extend the lifespan of polymer products by preventing oxidative damage .
  • Methods of Application/Experimental Procedures : MEHQ can be mixed with the polymer during the manufacturing process to provide antioxidative properties .
  • Results/Outcomes : The use of MEHQ can potentially increase the durability and lifespan of polymer products .

Preservative in Paints, Coatings, and Dyes

  • Scientific Field : Industrial Chemistry
  • Application Summary : MEHQ can also be used as a preservative in paints, coatings, and dyes . It can effectively prevent these chemicals from oxidation and degradation .
  • Methods of Application/Experimental Procedures : MEHQ can be added to the formulation of paints, coatings, and dyes to provide preservative properties .
  • Results/Outcomes : The use of MEHQ can potentially increase the shelf-life and stability of these products .

Antioxidant in Polymer Industry

  • Scientific Field : Polymer Chemistry
  • Application Summary : Methyl 3,5-dihydroxy-4-methoxybenzoate (MEHQ) can be used as an antioxidant in the rubber and plastic industry . It can extend the lifespan of polymer products by preventing oxidative damage .
  • Methods of Application/Experimental Procedures : MEHQ can be mixed with the polymer during the manufacturing process to provide antioxidative properties .
  • Results/Outcomes : The use of MEHQ can potentially increase the durability and lifespan of polymer products .

Preservative in Paints, Coatings, and Dyes

  • Scientific Field : Industrial Chemistry
  • Application Summary : MEHQ can also be used as a preservative in paints, coatings, and dyes . It can effectively prevent these chemicals from oxidation and degradation .
  • Methods of Application/Experimental Procedures : MEHQ can be added to the formulation of paints, coatings, and dyes to provide preservative properties .
  • Results/Outcomes : The use of MEHQ can potentially increase the shelf-life and stability of these products .

Safety And Hazards

“Methyl 3,5-dihydroxy-4-methoxybenzoate” may cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is advised to wash with plenty of water and soap .

Future Directions

The future directions of “Methyl 3,5-dihydroxy-4-methoxybenzoate” research could involve exploring its potential applications in the synthesis of other compounds, given its role as an intermediate of biphenyl diesters . Additionally, its antioxidant properties could be further investigated for potential therapeutic applications .

properties

IUPAC Name

methyl 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIJIFASYORQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415758
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dihydroxy-4-methoxybenzoate

CAS RN

24093-81-0
Record name methyl 3,5-dihydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-Dihydroxy-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
GO Alade, JO Moody, OR Awotona… - Folia …, 2017 - archive.sciendo.com
Aim: To isolate the spermicidal constituents of Sacoglottis gabonensis. Materials and methods: The ethanolic extract with partitioned fractions of Sacoglottis gabonensis stem bark were …
Number of citations: 1 archive.sciendo.com
GJ Meuzelaar, MCA van Vliet, L Maat… - European Journal of …, 1999 - Wiley Online Library
Improvements in the Total Synthesis of Morphine Page 1 FULL PAPER Chemistry of Opium Alkaloids, 45[ ] Improvements in the Total Synthesis of Morphine Gerrit J. Meuzelaar,[a] …
AO Oriola, AJ Aladesanmi, TO Idowu, FO Akinwumi… - Molecules, 2021 - mdpi.com
Globimetula braunii is a hemi-parasitic plant used in African ethnomedicine for the management of microbial infections, rheumatic pain and tumors amongst others. We report the …
Number of citations: 7 www.mdpi.com
S Li, RY Chen, DQ Yu - Zhongguo Zhong yao za zhi …, 2007 - pubmed.ncbi.nlm.nih.gov
Objective To study the chemical constituents of Myricaria paniculata. Method Silica gel column chromatography was used to separate and purify the chemical constituents, and the …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
SE Brevitt, EW Tan - Journal of medicinal chemistry, 1997 - ACS Publications
Two progressive series of molecules with two polyhydroxybenzamide substructures were synthesized and tested as potential inhibitors of catechol-O-methyltransferase (COMT). These …
Number of citations: 27 pubs.acs.org
M Watanabe, H Fuda, S Jin, T Sakurai… - Journal of agricultural …, 2012 - ACS Publications
Using an oxygen radical absorbance capacity (ORAC) assay, antioxidant activity was detected in the ethanol extract of the Pacific oyster, which was purified by sequential extraction …
Number of citations: 53 pubs.acs.org
AS Krauss, WC Taylor - Australian Journal of Chemistry, 1991 - CSIRO Publishing
The synthesis of (2RS,3SR)-1-(3,5-dihydroxy-4-methoxyphenyl)-(4-hydroxy-3,5-dimethoxy-phenyl)-2,3-dimethylbutan-1-one (26) is described. Diphenolic oxidative coupling of (26) did …
Number of citations: 11 www.publish.csiro.au
S Ando, Y Okamoto, M Otsuka… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Conophylline is a bisindole alkaloid of unique structure that shows anti‐cancer and anti‐diabetic activities. Two indole core structures of conophylline, namely 6,7‐dimethoxy‐5‐…
Number of citations: 8 onlinelibrary.wiley.com
S Danladi, AM Alhassan, MI Sule… - Tropical Journal of …, 2022 - search.ebscohost.com
Globimetula braunii (Loranthaceae) is a hemiparasitic shrub that grows on dicotyledonous trees; the plant is used traditionally in the treatment of various diseases. This study aims to …
Number of citations: 2 search.ebscohost.com
FA Davis, DL Fanelli - The Journal of Organic Chemistry, 1998 - ACS Publications
The sulfinimine asymmetric Strecker synthesis, the addition of ethyl aluminum cyano alkoxide, “EtAl(OR)CN”, to sulfinimine 10, has been applied to a concise highly efficient four-step …
Number of citations: 75 pubs.acs.org

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